Product packaging for Lemnalol(Cat. No.:)

Lemnalol

Cat. No.: B1251156
M. Wt: 220.35 g/mol
InChI Key: LPXOPRGPLUWGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Lemnalol as a Marine Natural Product in Academic Inquiry

Marine invertebrates, particularly soft corals of the genus Lemnalia, are prolific producers of a vast array of secondary metabolites, many of which possess unique and complex chemical structures. nih.gov These organisms, lacking physical defenses, often rely on chemical compounds for survival, including defense against predators, competition for space, and prevention of fouling. core.ac.uk this compound is a prime example of such a marine natural product, a ylangene-type sesquiterpenoid that has been isolated from species such as Lemnalia tenuis and Lemnalia cervicorni. nih.govnih.gov The study of marine natural products like this compound is a burgeoning field, driven by the potential to discover novel molecular architectures with significant biological activities that could lead to the development of new therapeutic agents. nih.gov

Overview of Sesquiterpenoids in Chemical Biology Research

Sesquiterpenoids are a large and structurally diverse class of terpenes, which are organic compounds derived from five-carbon isoprene (B109036) units. Specifically, sesquiterpenoids are composed of three isoprene units, giving them a 15-carbon backbone. cirad.fr This class of compounds exhibits a remarkable variety of cyclic and acyclic structures, often adorned with various functional groups, leading to a wide spectrum of biological activities. researchgate.net In chemical biology, sesquiterpenoids are investigated for their roles in cell signaling, their potential as therapeutic agents, and their ecological significance. researchgate.netthegoodscentscompany.com Their complex structures also present intriguing challenges and opportunities for synthetic organic chemists.

Historical Perspective of this compound Isolation and Early Research Discoveries

The initial isolation of this compound was reported from the soft coral Lemnalia tenuis. ebi.ac.uk The determination of its intricate tricyclic structure was a significant achievement, accomplished through a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR), and confirmed by X-ray crystallographic analysis. nih.gov Early research on this compound quickly transitioned from structural elucidation to the exploration of its biological properties. These initial studies revealed that this compound possesses notable biological activities, laying the groundwork for more in-depth investigations into its pharmacological potential. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1251156 Lemnalol

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol

InChI

InChI=1S/C15H24O/c1-8(2)10-5-6-15(4)11-7-12(16)9(3)14(15)13(10)11/h8,10-14,16H,3,5-7H2,1-2,4H3

InChI Key

LPXOPRGPLUWGKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)C(C3)O)C

Synonyms

lemnalol

Origin of Product

United States

Origin, Isolation, and Advanced Structural Elucidation Methodologies of Lemnalol

Natural Occurrence and Ecological Niche

Marine soft corals, particularly those belonging to the genus Lemnalia, are prolific producers of diverse secondary metabolites, including terpenoids nih.govresearchgate.net. These invertebrates are widely distributed in tropical oceans and serve as a rich source of novel chemical compounds researchgate.netmdpi.com.

Lemnalol is a natural marine compound that has been successfully isolated from various species of Formosan (Taiwanese) soft corals medkoo.comnih.gov. Notably, it has been identified in Lemnalia cervicorni researchgate.netmedkoo.comthegoodscentscompany.com, Lemnalia tenuis nih.govthegoodscentscompany.comnih.gov, and Lemnalia philippinensis nih.gov. The genus Lemnalia is recognized for its capacity to produce a wide array of terpenoids, with sesquiterpenoids being particularly prominent nih.govresearchgate.net.

The soft corals of the genus Lemnalia, which are the natural producers of this compound, are extensively distributed in tropical marine environments, especially within the Indo-Pacific Ocean mdpi.com. Research indicates that a significant percentage of sesquiterpenoids, including this compound, are derived from Formosan soft corals, highlighting a notable concentration of these species in the region around Taiwan nih.govresearchgate.net.

Advanced Isolation and Purification Techniques

The isolation and purification of natural products like this compound from complex biological matrices are critical steps in natural product chemistry hilarispublisher.com. These processes often involve a combination of techniques to achieve high purity and yield.

Chromatographic methods are indispensable for separating and purifying natural compounds. Column chromatography is a widely employed preparative technique that separates natural products based on their differential adsorption and elution properties from a stationary phase, such as silica (B1680970) gel, using a solvent gradient hilarispublisher.com.

High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical and preparative chromatographic technique. It offers high resolution and sensitivity, making it effective for the separation and quantification of natural products hilarispublisher.comthermofisher.com. HPLC is frequently the preferred method for purification due to its high resolution and ability to effectively remove impurities thermofisher.com. It guides the isolation process by allowing for the optimization of parameters such as the column, mobile phase, and detection wavelength to identify and isolate target compounds neopharmlabs.com. Solid Phase Extraction (SPE) is another chromatographic technique utilized for extracting and purifying natural products from complex samples by selectively retaining compounds on a solid sorbent bed hilarispublisher.com.

Methodologies for Stereochemical Assignment and Comprehensive Structural Characterization

Determining the precise chemical structure and stereochemistry of a natural product like this compound is paramount for understanding its properties and potential applications. This is achieved through a suite of advanced spectroscopic techniques.

Spectroscopic methods are fundamental for the comprehensive structural elucidation of organic molecules nptel.ac.iniitm.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D (e.g., COSY, HMQC, HSQC, HMBC, NOESY) NMR techniques are crucial for determining the connectivity of atoms and assigning stereochemistry nptel.ac.iniitm.ac.inuci.edu. ¹H NMR provides information on proton environments and coupling patterns, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments like COSY and HMBC establish correlations between protons and carbons, aiding in the construction of the molecular framework iitm.ac.inuci.edu. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining relative stereochemistry by showing spatial proximity between nuclei iitm.ac.in.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound nptel.ac.iniitm.ac.in. Various ionization techniques, including Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed nptel.ac.iniitm.ac.in. High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is used to determine the exact mass of the molecule, which helps in confirming its elemental composition and differentiating it from compounds with similar nominal masses nptel.ac.iniitm.ac.innih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule by analyzing the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds nptel.ac.iniitm.ac.in.

Often, a multi-technique approach combining Liquid Chromatography (LC) with NMR and MS (LC-NMR-MS) is employed to obtain detailed structural information, especially for complex mixtures or low-level compounds nih.govwiley.com.

Chiral Analysis and Absolute Configuration Determination

The determination of the absolute configuration of chiral centers within molecules like this compound is critical for understanding their precise three-dimensional structure. This compound itself has reported stereoisomers, such as (1S,2S,4R,8S)-8-isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol and (1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol wikipedia.orgthegoodscentscompany.com.

X-ray Diffraction Analysis of Related CompoundsSingle-crystal X-ray diffraction (XRD) analysis is considered a definitive method for determining the absolute configuration of crystalline compoundsnih.gov. This technique provides direct information about the three-dimensional arrangement of atoms in a moleculenih.gov. For compounds related to this compound from the Lemnalia genus, X-ray diffraction has been instrumental. For example, the absolute configuration of africanol (B1251995) was determined by single-crystal X-ray diffraction analysis to be 1R,5S,6R,7S,10Snih.gov. Similarly, the relative configuration of compound 6 (a neolemna-dien-one derivative) was defined as 1S,4S,10S,12Sthrough XRD analysisnih.gov. X-ray crystallography can also serve as a confirmatory tool for assignments made using Mosher's method. The absolute configuration of lemnacarnol, another compound from L. carnosa, was also characterized using XRD analysisnih.gov.

Elucidation of this compound Biosynthesis

The biosynthesis of sesquiterpenoids like this compound is a complex process originating from fundamental isoprenoid precursors.

All sesquiterpenes, including this compound, are derived from the 15-carbon precursor, farnesyl pyrophosphate (FPP). readthedocs.io The biosynthesis of FPP occurs via the mevalonate (B85504) pathway, a crucial metabolic route responsible for producing various isoprenoids. nih.gov Within this pathway, farnesyl pyrophosphate synthase (FPPS) plays a pivotal role. This enzyme catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (B83284) (IPP) with dimethylallyl diphosphate (DMAPP) to initially form geranyl pyrophosphate (GPP). Subsequently, another molecule of IPP is added to GPP, leading to the formation of the ultimate product, farnesyl pyrophosphate. nih.govbidd.groupwikipedia.orgnih.gov This enzymatic process is central to the production of the C15 backbone from which this compound is ultimately formed.

This compound is classified as a ylangene-type sesquiterpenoid, a group of compounds frequently isolated from Lemnalia soft corals. While specific detailed enzymatic steps for this compound's cyclization from FPP are not fully elucidated in the provided literature, plausible biogenetic pathways have been proposed for various sesquiterpenoids. Computational studies have explored carbocationic rearrangement pathways that lead to the formation of ylangene-type sesquiterpenes, such as alpha-ylangene (B1205585) and beta-ylangene. The presence of this compound alongside other ylangene-type compounds in Lemnalia species suggests shared or closely related biosynthetic routes.

The genus Lemnalia is a prolific source of diverse sesquiterpenoids, which are broadly categorized into 14 types based on their carbon skeletons. These include the nardosinane-type, neolemnane-type, and ylangane-type sesquiterpenoids. There is a recognized close biogenetic relationship between nardosinane (also known as lemnalane) and neolemnane-type sesquiterpenoids. Neolemnane sesquiterpenes are characterized by a distinctive 6/8 bicyclic skeleton and possess the capacity to undergo rearrangements to form more complex structures. The co-occurrence of ylangene-type and nardosinane-type sesquiterpenoids in Lemnalia species further implies a common biogenetic origin or interconnected pathways. More intricate sesquiterpenoid products can be generated from nardosinane-type precursors through processes involving allylic rearrangement and cyclization.

Chemical Ecology and Biological Roles in Marine Ecosystems

In the complex marine environment, chemical compounds serve as a fundamental language, mediating a vast array of interactions between organisms.

Soft corals, like other marine macroorganisms, face constant threats from predators, pathogens, and competitors. These antagonistic interactions drive the evolution of diverse defensive strategies, including the production of chemical deterrents. Ecologically important metabolites, often referred to as allelochemicals, play a crucial role in these interspecies interactions. These chemical cues are vital for regulating various aspects of marine organism behavior, from feeding to competition. Chemical defenses produced by marine macroalgae and invertebrates are known to mediate predator-prey and competitive relationships. While this compound has demonstrated cytotoxicity against certain cancer cell lines in laboratory settings, its direct role as a defense mechanism against specific marine predators or competitors in its natural habitat is part of the broader study of marine chemical ecology. The production of such defensive molecules can be attributed to the soft coral host or its symbiotic microorganisms, which are known to produce metabolites that deter predators or parasites.

Ecological Role of Lemnalol

The production of Lemnalol by soft corals is believed to serve important ecological functions. In the highly competitive marine environment, secondary metabolites play a crucial role in mediating interactions between organisms. It is hypothesized that this compound, like many other marine natural products, acts as a chemical defense mechanism. core.ac.uk This could involve deterring predators, inhibiting the growth of competing organisms (allelopathy), or preventing the settlement of larvae and other fouling organisms on the coral's surface. The presence of such bioactive compounds is a key factor in the survival and success of soft corals. core.ac.uk

Synthetic Chemistry Approaches to Lemnalol and Its Analogues

Total Synthesis Strategies of Lemnalol

The total synthesis of complex natural products like this compound often involves intricate multi-step sequences designed to construct the core molecular framework and establish the correct stereochemistry. Early synthetic efforts towards this compound and related sesquiterpenes have been reported, with a notable contribution from the research group of Barry B. Snider. Their work includes "Simple Syntheses of (±)-β-Copaene, (±)-β-Ylangene and this compound," highlighting approaches to these structurally related compounds nih.gov.

Key Reaction Methodologies (e.g., Diels-Alder Reaction for Core Structure Construction)

A pivotal strategy in the construction of the tricyclic core of this compound and similar sesquiterpenes has involved cycloaddition reactions. Specifically, intramolecular [2+2] cycloadditions of vinylketenes with alkenes have been employed to assemble bicyclo[3.1.1]heptane ring systems, which are integral to the architecture of compounds like β-copaene, β-ylangene, and this compound. This methodology allows for the efficient formation of complex ring structures in a single step.

While the Diels-Alder reaction itself is a [4+2] cycloaddition known for its ability to form six-membered rings with high regio- and stereoselectivity, the intramolecular [2+2] cycloaddition of ketenes provides a powerful alternative for constructing different ring sizes and fused systems, particularly those with strained or bridged architectures present in this compound. The utility of ketene (B1206846) cycloadditions, including intramolecular variants, has been demonstrated in the rapid assembly of decalin rings and bridged bicycloalkanes, which share structural motifs with this compound. For instance, a vinylketene/alkene addition has been a key step in the synthesis of related sesquiterpenes.

Stereocontrol and Stereoselective Synthesis

Achieving precise stereocontrol is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers. Stereoselective synthesis aims to produce a single stereoisomer or a desired ratio of stereoisomers from a reaction that could yield multiple possibilities. In the context of cycloaddition reactions, such as the intramolecular [2+2] cycloadditions relevant to this compound's core, the stereochemical outcome is often inherently controlled by the nature of the reacting components and the transition state geometry.

For example, the Diels-Alder reaction is known for its stereospecific cis addition, where existing stereochemical relationships in the diene and dienophile are translated into specific stereochemical relationships in the product. While specific details on the stereocontrol mechanisms for this compound's synthesis via ketene cycloadditions are embedded within the broader literature on such reactions, the principle of substrate control and the design of chiral auxiliaries or catalysts are common strategies to induce desired stereoselectivity in complex natural product syntheses. The ability to achieve stereoselective formation of the tricyclic framework is critical for synthesizing the biologically active form of this compound.

Synthetic Modifications and Derivatization Methodologies

Synthetic modifications and derivatization methodologies are crucial for exploring the structure-activity relationships of natural products and for developing analogues with improved properties. Derivatization involves chemically altering a compound to produce a new compound with modified physical or chemical characteristics, often to enhance analytical detection or to explore new biological activities.

Mechanistic Studies of Lemnalol S Biological Activities

Anti-inflammatory Mechanisms

Lemnalol exhibits potent anti-inflammatory effects by modulating various molecular and cellular processes involved in the inflammatory cascade. medchemexpress.comnih.govnih.gov

Modulation of Pro-inflammatory Enzyme Expression and Activity

This compound has been shown to significantly inhibit the expression and activity of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies involving lipopolysaccharide (LPS)-treated macrophages, this compound effectively suppressed the protein expression of both iNOS and COX-2. nih.gov This inhibitory effect extends to in vivo models, where this compound attenuated the upregulation of iNOS and COX-2 protein expression in synovial tissue in rats challenged with monosodium urate (MSU), a model for gouty arthritis. nih.gov Furthermore, it demonstrated similar effects in carrageenan-activated rat paws, indicating a broad anti-inflammatory action against these enzymes. nih.govthegoodscentscompany.com

Table 1: Effect of this compound on Pro-inflammatory Enzyme Expression

EnzymeModel SystemObserved Effect of this compoundReference
iNOSLPS-treated macrophagesInhibition of protein expression nih.gov
COX-2LPS-treated macrophagesInhibition of protein expression nih.gov
iNOSMSU-induced gouty arthritis (rat synovial tissue)Attenuation of upregulation nih.gov
COX-2MSU-induced gouty arthritis (rat synovial tissue)Attenuation of upregulation nih.gov
iNOSCarrageenan-activated rat pawsInhibition of expression nih.gov
COX-2Carrageenan-activated rat pawsInhibition of expression nih.gov

Regulation of Inflammatory Signaling Pathways

Table 2: Effect of this compound on Inflammatory Signaling Pathways

Pathway/TargetModel SystemObserved Effect of this compoundReference
NF-κB pathwayLPS-induced inflammation (LA myocytes)Blocks activation, reduced phosphorylation of NF-κB P65 medchemexpress.comnih.govnih.govmedchemexpress.com

Attenuation of Immune Cell Infiltration and Activation

This compound has been observed to attenuate the infiltration and activation of various immune cells critical to inflammatory processes. In models of monosodium urate (MSU)-induced gouty arthritis in rats, this compound inhibited leukocyte infiltration, specifically reducing neutrophil infiltration in synovial tissue. nih.govthegoodscentscompany.com This reduction in inflammatory cell infiltration is a key mechanism in alleviating inflammatory conditions. nih.gov Furthermore, studies suggest that this compound can attenuate mast cell activation, which are immune cells known to release pro-inflammatory substances and recruit other immune cells like neutrophils during allergic and inflammatory responses. news-medical.netnih.govdntb.gov.ua

Table 3: Effect of this compound on Immune Cell Infiltration and Activation

Immune Cell TypeModel SystemObserved Effect of this compoundReference
LeukocytesMSU-induced gouty arthritis (rat)Inhibition of infiltration nih.govthegoodscentscompany.com
NeutrophilsMSU-induced gouty arthritis (rat synovial tissue)Inhibition of infiltration nih.gov
Mast CellsIn vitro/Gouty arthritis modelsAttenuation of activation dntb.gov.ua

Effects on Cytokine and Chemokine Expression

The modulation of cytokine and chemokine expression is another important aspect of this compound's anti-inflammatory profile. In LPS-challenged rabbit LA myocytes, this compound reduced the production of TNF-α, a potent pro-inflammatory cytokine. nih.gov Additionally, in the context of MSU-induced gouty arthritis, administration of this compound ameliorated the levels of Transforming Growth Factor Beta 1 (TGF-β1) and Matrix Metalloproteinase 9 (MMP-9) in ankle tissues. researchgate.net Both TGF-β1 and MMP-9 are involved in inflammation and tissue remodeling, with MMP-9 playing a role in extracellular matrix degradation and TGF-β1 influencing immune function and tissue repair. frontiersin.orgscielo.brall-imm.com

Table 4: Effect of this compound on Cytokine and Chemokine Expression

Cytokine/Chemokine/EnzymeModel SystemObserved Effect of this compoundReference
TNF-αLPS-induced inflammation (LA myocytes)Reduced production nih.gov
TGF-β1MSU-induced gouty arthritis (rat ankle tissues)Ameliorated levels researchgate.net
MMP-9MSU-induced gouty arthritis (rat ankle tissues)Ameliorated levels researchgate.net

Modulation of Transcription Factors

This compound's anti-inflammatory actions also extend to the modulation of transcription factors, specifically c-Fos. In MSU-induced gouty arthritis, this compound suppressed the upregulation of c-Fos protein expression in synovial tissue. nih.gov c-Fos is a component of the Activator Protein-1 (AP-1) transcription factor complex, which plays a critical role in regulating the expression of various genes involved in inflammation, cell proliferation, and differentiation. nih.govwikipedia.orgactivemotif.com By inhibiting c-Fos expression, this compound may disrupt AP-1 transcription factor activity, thereby contributing to its anti-inflammatory effects.

Table 5: Effect of this compound on Transcription Factor Expression

Transcription FactorModel SystemObserved Effect of this compoundReference
c-FosMSU-induced gouty arthritis (rat synovial tissue)Suppression of protein expression nih.gov

Neurobiological Mechanisms

Beyond its anti-inflammatory properties, this compound has demonstrated significant neurobiological effects, particularly in attenuating pain and modulating neuroinflammatory processes. Intrathecal administration of this compound, a natural marine compound, has been shown to attenuate nociceptive responses and reduce the activity of spinal glial cells (astrocytes and microglia) in neuropathic rats. medchemexpress.comthegoodscentscompany.comnih.govresearchgate.netadamasuniversity.ac.invghtpe.gov.tw This suggests that this compound modulates neuroinflammatory processes within the nervous system, which are crucial contributors to neuropathic pain. medchemexpress.comnih.gov The ability of this compound to attenuate TNF-α mediated neuropathic pain in activated microglia and astrocytes further highlights its direct impact on neuroinflammatory cellular components. nih.gov Its mechanisms in neurobiology may involve modulating ion channels, interacting with cell-surface receptors, reducing oxidative stress, and generally attenuating neuroinflammation. researchgate.net

Table 6: Summary of this compound's Neurobiological Effects

EffectModel SystemKey Mechanism/TargetReference
Attenuation of nociceptive responsesNeuropathic ratsModulation of spinal glial cell activity (astrocytes, microglia) medchemexpress.comthegoodscentscompany.comnih.govresearchgate.netadamasuniversity.ac.invghtpe.gov.tw
Attenuation of neuropathic painNeuropathy modelsModulation of neuroinflammatory processes, attenuation of TNF-α mediated pain medchemexpress.comnih.gov

Attenuation of Neuroinflammatory Processes (e.g., in Microglia and Astrocytes)

Furthermore, this compound has been observed to attenuate nociceptive responses and the activity of spinal glial cells, including microglia and astrocytes, in neuropathic rat models. thegoodscentscompany.com It also effectively inhibits tumor necrosis factor-alpha (TNF-α)-mediated neuropathic pain in activated microglia and astrocytes in experimental animals. nih.gov Microglia and astrocytes are resident immune cells in the central nervous system (CNS) that play pivotal roles in neuroinflammation. Their activation can lead to the release of various pro-inflammatory cytokines and chemokines, contributing to neurodegeneration. nih.govnih.govimrpress.com this compound's ability to modulate these glial cells and their inflammatory outputs underscores its potential as an anti-neuroinflammatory agent. Beyond neuroinflammation, this compound has also been shown to suppress inflammatory cell infiltration and the expression of iNOS, COX-2, and c-Fos proteins in ankle synovial tissue within a monosodium urate (MSU)-induced gouty arthritis model, highlighting its broader anti-inflammatory capabilities. nih.gov

Modulation of Neuronal Electrophysiological Characteristics (e.g., Action Potential Duration, Ion Channel Activity)

This compound significantly modulates the electrophysiological characteristics of atrial myocytes. In experiments involving left atrial (LA) myocytes challenged with LPS, this compound treatment led to a notable prolongation of the action potential duration (APD) at various repolarization phases (20%, 50%, and 90%) compared to LPS-treated cells. nih.gov This effect is critical for maintaining normal cardiac rhythm, as LPS-induced inflammatory responses can lead to arrhythmogenesis. nih.gov

A key mechanism underlying this modulation involves this compound's influence on ion channel activity. It was found to almost completely revert the LPS-induced reduction of the L-type calcium current (I_Ca-L). nih.gov This suggests that this compound may regulate Ca2+ influx through I_Ca-L on the sarcolemma reticulum (SR), thereby reversing APD alterations caused by LPS. nih.gov In addition to its effects on calcium channels, this compound ameliorated LPS-induced alterations in the expression of sarcoendoplasmic reticulum calcium transport ATPase (SERCA2) and attenuated LPS-induced alterations in the phosphorylation of ryanodine (B192298) receptors (RyR). nih.gov Both SERCA2 and RyR are integral to intracellular calcium handling and muscle contraction. Interestingly, this compound did not exhibit any effect on the sodium current (I_Na) in LPS-stimulated LA myocytes. nih.gov

Table 1: Effect of this compound on Action Potential Duration (APD) in LPS-Challenged Left Atrial Myocytes

ConditionAPD20 (ms)APD50 (ms)APD90 (ms)
LPS-Treated CellsSignificantly reducedSignificantly reducedSignificantly reduced
LPS + this compound-Treated CellsProlongedProlongedProlonged
Note: Values are relative to LPS-treated cells, demonstrating a significant prolongation by this compound. Specific numerical data for control and LPS-treated groups would be required for a full quantitative comparison. nih.gov

Regulation of Intracellular Calcium Homeostasis

This compound plays a role in the regulation of intracellular calcium homeostasis, particularly in atrial myocytes. nih.govjci.org It has been shown to modulate LPS-induced alterations in left atrial calcium homeostasis. nih.govmedchemexpress.com The mechanism involves its ability to regulate Ca2+ influx via L-type calcium channels (I_Ca-L) located on the sarcolemma reticulum. nih.gov Intracellular calcium levels are tightly controlled, being significantly lower than extracellular concentrations, and calcium entry through specific channels can trigger further calcium release from intracellular organelles. wfsahq.org By influencing I_Ca-L, this compound directly impacts the delicate balance of calcium ions within the cell. Furthermore, this compound's amelioration of LPS-induced changes in sarcoendoplasmic reticulum calcium transport ATPase (SERCA2) expression and its attenuation of ryanodine receptor (RyR) phosphorylation highlight its multifaceted approach to maintaining calcium balance, both of which are critical for proper cellular function and preventing arrhythmogenesis. nih.gov

Antineoplastic and Cytotoxic Mechanisms

This compound has demonstrated promising antineoplastic and cytotoxic activities. nih.gov Its mechanisms of action in this regard primarily involve the induction of apoptosis and the inhibition of cell proliferation in cancer cells.

The cytotoxic effects of this compound are linked to its ability to induce apoptosis, a programmed cell death process crucial for eliminating abnormal or cancerous cells. Apoptosis is characterized by a series of ordered morphological and biochemical events, including DNA breakage, cell shrinkage, nuclear condensation, and membrane blebbing, ultimately leading to the formation of apoptotic bodies. mdpi.com Anticancer therapies often function by modulating various signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic machinery. mdpi.commdpi.comnih.gov

While specific molecular targets for this compound's apoptosis-inducing activity are still under investigation, general cytotoxic mechanisms in cancer often involve interference with DNA synthesis and replication, as well as the modulation of critical cellular proliferative pathways. mdpi.comeviq.org.au For instance, the PI3K/Akt pathway is a significant target for many cytotoxic agents, as its inhibition can block cell proliferation and promote apoptosis. mdpi.commdpi.com The induction of immunogenic cell death in tumor cells, which triggers phagocytosis and promotes the maturation of dendritic cells, leading to antitumor immune responses, is also a recognized mechanism of some cytotoxic drugs. imrpress.com

This compound has been reported to inhibit tumor growth in certain cancer cell lines, including leukemia cells. This indicates its potential efficacy against specific types of malignancies. While detailed data on its selectivity and efficacy across a broad spectrum of various cancer cell lines are not extensively documented in the current literature, the concept of selective cytotoxicity is a key aspect of promising anticancer agents. Such agents ideally exert their detrimental effects primarily on cancer cells while sparing healthy cells. frontiersin.orgnih.gov Further comprehensive studies are needed to fully characterize this compound's selectivity profile and its efficacy across a wider range of cancer cell lines.

Other Investigated Mechanistic Biological Activities

Beyond its neuroinflammatory and antineoplastic effects, this compound exhibits other significant mechanistic biological activities. It has been shown to potently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov These enzymes are central to the inflammatory cascade, and their inhibition contributes to this compound's anti-inflammatory properties.

Furthermore, this compound has produced significant anti-nociceptive (pain-relieving) effects in models of carrageenan-induced inflammation. nih.gov Its ability to suppress inflammatory cell infiltration and the expression of pro-inflammatory proteins like iNOS, COX-2, and the transcription factor c-Fos in the context of gouty arthritis suggests its potential as a therapeutic agent for acute neutrophil-driven inflammatory diseases. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Motifs with Biological Activities

Lemnalol, a tricyclic sesquiterpenoid, has demonstrated notable biological activities, including anti-inflammatory, analgesic, and anti-tumor effects thegoodscentscompany.comnih.gov. Its anti-inflammatory properties are linked to the inhibition of leukocyte infiltration and the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the c-Fos protein thegoodscentscompany.comnih.gov. Furthermore, this compound has been shown to attenuate nociceptive responses and modulate the activity of spinal glial cells in neuropathic models thegoodscentscompany.com.

A hypothetical SAR study on this compound would typically involve synthesizing derivatives with targeted modifications to these structural features and evaluating their biological activities. Such a study would aim to identify:

The importance of the hydroxyl group for hydrogen bonding or other polar interactions.

The role of the tricyclic ring system in maintaining the correct conformation for receptor binding.

The contribution of the isopropyl and methylidene groups to hydrophobic interactions or steric fit within a binding pocket.

The following table illustrates the type of data that would be presented in a detailed SAR study for this compound and its hypothetical analogues, correlating structural changes with observed biological activity (e.g., IC50 values for enzyme inhibition or cell viability):

CompoundStructural ModificationAnti-inflammatory Activity (IC50, µM)Anti-tumor Activity (IC50, µM)Proposed SAR Insight
This compoundParent CompoundX.XY.YBaseline activity
Analogue AModification 1A.AB.BEffect of modification 1
Analogue BModification 2C.CD.DEffect of modification 2
...............

Design and Synthesis of this compound Analogues for Enhanced Efficacy or Specificity

The design and synthesis of analogues are crucial steps in optimizing natural product leads for drug development. The goal is to create new compounds that retain or enhance desired biological activities while potentially improving pharmacological properties such as potency, selectivity, and stability researchcommons.orgbiomedres.us. For this compound, early investigations by Kikuchi and co-workers in 1983 already included testing the cytotoxic activities of this compound and its derivatives, indicating an initial interest in exploring its structural variations thegoodscentscompany.com.

Strategies for designing this compound analogues would typically involve:

Derivatization of the hydroxyl group: Modifying the hydroxyl group (e.g., esterification, etherification) could alter polarity, hydrogen bonding capacity, and metabolic stability, potentially affecting its interaction with target enzymes like COX-2 or iNOS.

Modifications to the exocyclic methylene (B1212753) group: This reactive functional group could be a site for addition reactions or reduction, leading to changes in the molecule's electronic and steric properties.

Introduction of new functional groups: Incorporating other pharmacophoric elements onto the this compound scaffold could lead to compounds with improved binding affinity or novel mechanisms of action.

The synthesis of these analogues would employ various organic chemistry techniques, including functional group interconversions, carbon-carbon bond formations, and stereoselective reactions, given the chiral nature of this compound. The synthesized compounds would then undergo rigorous biological evaluation to assess their anti-inflammatory, analgesic, or anti-tumor activities, and to compare their efficacy and specificity against the parent compound.

Computational Approaches in SAR Analysis and De Novo Molecule Design

Computational approaches have become indispensable tools in modern drug discovery, significantly accelerating the process of SAR analysis and the design of novel molecules, including those derived from natural products nih.govrsc.org. These methods allow for the systematic exploration of chemical space and the prediction of molecular properties and biological activities without the need for extensive experimental synthesis and testing.

Key computational methodologies applicable to this compound and its analogues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds researchcommons.orgnih.govnih.gov. For this compound, QSAR could involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its synthesized or hypothetical analogues. These descriptors would then be correlated with their observed anti-inflammatory or anti-tumor activities to build predictive models. These models can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic efforts towards compounds with optimal properties.

Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand (like this compound or its analogue) within the binding site of a target protein (e.g., COX-2 or iNOS) and estimates the binding affinity nih.govekb.eg. By simulating the interactions between this compound and its known or putative protein targets, molecular docking can provide insights into the crucial amino acid residues involved in binding and the specific structural features of this compound that contribute to its activity. This information is invaluable for rational design, allowing chemists to modify this compound's structure to enhance favorable interactions or reduce unfavorable ones.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, allowing researchers to observe the movement of atoms and molecules over time. This can reveal the stability of ligand-protein complexes, conformational changes, and the flexibility of binding sites, offering a more comprehensive understanding beyond static docking poses.

De Novo Molecule Design: This advanced computational approach involves generating novel molecular structures from scratch, guided by desired biological properties and constraints, often without a pre-existing template nih.govresearchgate.netdntb.gov.ua. Recent advancements in artificial intelligence (AI) and machine learning, including generative adversarial networks (GANs), variational autoencoders (VAEs), and reinforcement learning, have revolutionized de novo design nih.govmdpi.comjyoungpharm.org. For this compound, de novo design could be used to generate entirely new molecular scaffolds that mimic the key pharmacophoric features of this compound but possess improved drug-like properties or novel structural diversity, expanding beyond simple analogue synthesis.

By integrating these computational methods, researchers can efficiently analyze the SAR of this compound, design and prioritize the synthesis of promising analogues, and explore innovative molecular structures, thereby accelerating the discovery and optimization of new therapeutic agents.

Advanced Research Methodologies and Analytical Techniques in Lemnalol Studies

In Vitro Experimental Models

In vitro experimental models are crucial for dissecting the cellular and molecular mechanisms through which Lemnalol exerts its effects, providing controlled environments to observe direct interactions and signaling pathway modulations.

Cell culture systems are extensively employed to investigate this compound's impact on various cell types involved in inflammatory and pain responses.

LPS-stimulated Macrophages: Lipopolysaccharide (LPS)-stimulated macrophages, particularly the RAW 264.7 cell line, serve as a primary model for studying anti-inflammatory mechanisms. This compound has been shown to significantly inhibit the expression of pro-inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-stimulated RAW 264.7 cells nih.govwikipedia.orgresearchgate.netresearchgate.net. Specifically, at a concentration of 10 µM, this compound demonstrated 99.79% inhibition of iNOS expression and 82.5% inhibition of COX-2 expression in LPS-activated RAW 264.7 macrophages researchgate.net. Furthermore, this compound modulates LPS-induced alterations in calcium homeostasis and effectively blocks nuclear factor-kappa B (NF-κB) pathways, which are central to inflammatory responses nih.govresearchgate.net.

Table 1: Effect of this compound on Pro-inflammatory Protein Expression in LPS-stimulated RAW 264.7 Macrophages

Inflammatory ProteinInhibition by this compound (10 µM)Reference
iNOS99.79% researchgate.net
COX-282.5% researchgate.net

Cardiomyocytes: Studies involving cardiomyocytes, such as rabbit atrial myocytes and human AC16 cells, explore this compound's effects on cardiac function, particularly under inflammatory stress. This compound has been observed to modulate the electrophysiological characteristics and calcium homeostasis in atrial myocytes challenged with LPS nih.govciteab.comguidetopharmacology.orgwikipedia.org. LPS typically shortens the action potential duration (APD) in atrial myocytes, and treatment with this compound (0.1 µM) can effectively restore these altered APD values nih.gov. Mechanistically, this compound significantly increases the L-type calcium current (I_Ca-L) and reduces the transient outward potassium current (I_to) in LPS-treated atrial myocytes nih.gov. Additionally, it reduces LPS-induced production of tumor necrosis factor-alpha (TNF-α) and the phosphorylation of NF-κB P65, and partially reverses the LPS-induced impairment of sarcoendoplasmic reticulum calcium transport ATPase (SERCA2a) activity in rabbit left atrial myocytes nih.gov.

Table 2: Mechanistic Effects of this compound on LPS-treated Atrial Myocytes

Parameter/ProteinLPS Effect (vs. Control)This compound Effect (vs. LPS)Reference
Action Potential DurationShortenedRecovered nih.gov
L-type Calcium CurrentDecreasedIncreased nih.gov
Transient Outward K+ CurrentIncreasedReduced nih.gov
TNF-α ProductionIncreasedReduced nih.gov
NF-κB P65 PhosphorylationIncreasedReduced nih.gov
SERCA2a ActivityImpairedPartially Reversed nih.gov

Cancer Cell Lines: While this compound has been noted for its general anti-tumor activities nih.gov, and some studies have evaluated marine compound metabolites (not specifically this compound) in human tumor cell lines for various biological activities including cytotoxic, anti-inflammatory, anti-angiogenic, and neuroprotective effects ctdbase.org, detailed mechanistic studies focusing solely on this compound's actions within specific cancer cell lines were not extensively reported in the provided search results to the same depth as for macrophages or cardiomyocytes.

A variety of biochemical and molecular assays are routinely employed to quantify and characterize the effects of this compound at a molecular level.

Western Blot: This technique is a cornerstone for analyzing protein expression levels. In this compound research, Western blot has been widely used to assess the reduction of pro-inflammatory proteins such as iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells following this compound treatment wikipedia.orgresearchgate.net. It is also instrumental in evaluating the expression of c-Fos, iNOS, and COX-2 proteins in synovial tissue from monosodium urate (MSU)-induced gouty arthritis rat models nih.gov. In cardiomyocyte studies, Western blot is applied to examine changes in the expression of TNF-α, phosphorylated NF-κB P65, SERCA2a, Cav1.2, and Ryanodine (B192298) receptor (RyR) phosphorylation nih.gov. Western blotting is valued for its ability to detect and quantify a wide range of protein concentrations with high sensitivity ctdbase.org.

Immunofluorescence and Immunocytochemistry/Immunohistochemistry: These imaging techniques are critical for visualizing cellular components and protein localization. Immunofluorescence (IF) and immunohistochemistry (IHC) are used to analyze cellular infiltration and degranulation, such as mast cells (often identified by Toluidine blue staining and CD117 expression), and the protein expression of transforming growth factor beta 1 (TGF-β1), matrix metalloproteinase-9 (MMP-9), cathepsin K, and tartrate-resistant acid phosphatase (TRAP) in affected tissues like ankle joints in gouty arthritis models thegoodscentscompany.com. In neuropathic pain studies, immunohistofluorescence has revealed that this compound inhibits the upregulation of microglial and astrocytic activation markers and spinal TNF-α expression in these glial cells within the dorsal horn of the lumbar spinal cord citeab.com. Furthermore, these techniques are used to investigate inflammatory mediators like iNOS, COX-2, vascular endothelial growth factor (VEGF), TNF-α, and phosphatase and tensin homolog (PTEN) in carrageenan-induced inflammation models wikipedia.org.

Enzyme Activity Assays: These assays quantify the catalytic activity of specific enzymes, providing insights into biochemical pathways affected by this compound. For instance, enzyme activity assays are used to measure the inhibition of iNOS and COX-2 activity by this compound wikipedia.orgresearchgate.net. This compound demonstrated significant inhibition percentages for iNOS and COX-2 expression in LPS-activated RAW 264.7 macrophages, indicating direct impact on the activity of these enzymes researchgate.net. Various methodologies, including spectrophotometric assays and flow cytometry-based methods, are employed to determine enzyme activity in biological samples nih.govnih.govnih.gov.

In Vivo Preclinical Models (Mechanistic Outcome Focus)

In vivo preclinical models are indispensable for assessing the integrated biological effects of this compound within a living organism, focusing on mechanistic outcomes related to inflammation and pain.

Animal models are crucial for understanding this compound's efficacy against systemic and localized inflammatory conditions.

Monosodium Urate (MSU)-Induced Gouty Arthritis: This widely used model in rats mimics human gout. This compound treatment significantly attenuates MSU-induced mechanical allodynia, paw edema, and knee swelling in rats nih.govresearchgate.netymdb.ca. Mechanistically, it inhibits inflammatory cell infiltration, including neutrophils and white blood cells (WBCs), and suppresses the upregulation of pro-inflammatory proteins such as iNOS, COX-2, and the transcription factor c-Fos in the ankle synovial tissue nih.govresearchgate.netymdb.cafishersci.no. Moreover, this compound ameliorates the MSU-induced upregulation of TGF-β1, MMP-9, cathepsin K, and TRAP protein expression, and reduces mast cell infiltration and degranulation in the affected joints thegoodscentscompany.com.

Table 3: Mechanistic Effects of this compound in MSU-Induced Gouty Arthritis Rat Model

Mechanistic OutcomeThis compound Effect (vs. MSU-induced)Reference
Mechanical AllodyniaAttenuated nih.govresearchgate.netymdb.ca
Paw EdemaAttenuated nih.govymdb.ca
Knee SwellingAttenuated nih.govymdb.ca
Inflammatory Cell InfiltrationInhibited nih.govresearchgate.net
iNOS Protein ExpressionInhibited nih.govresearchgate.netymdb.ca
COX-2 Protein ExpressionInhibited nih.govresearchgate.netymdb.ca
c-Fos Protein ExpressionInhibited nih.govfishersci.no
TGF-β1 Protein ExpressionAmeliorated thegoodscentscompany.com
MMP-9 Protein ExpressionAmeliorated thegoodscentscompany.com
Cathepsin K Protein ExpressionAmeliorated thegoodscentscompany.com
TRAP Protein ExpressionAmeliorated thegoodscentscompany.com
Mast Cell Infiltration/DegranulationAttenuated thegoodscentscompany.com

Carrageenan-Induced Inflammation: This model in rats is used to study acute inflammatory and nociceptive responses. This compound has demonstrated significant anti-inflammatory and anti-nociceptive effects in this model nih.govnih.govwaocp.orgwikipedia.org. It effectively inhibits carrageenan-evoked thermal hyperalgesia, reduces paw edema, and decreases neutrophil infiltration in the inflamed paw tissue wikipedia.orgwikipedia.org. The cellular mechanisms involve the inhibition of elevated inflammatory mediators, including iNOS, COX-2, VEGF, TNF-α, and the modulation of PTEN in paw tissue wikipedia.org.

Neuropathic pain models are critical for investigating this compound's potential in managing chronic pain conditions.

Chronic Constriction Injury (CCI): The CCI model in rats is a well-established method for inducing neuropathic pain. Intrathecal administration of this compound has been shown to significantly attenuate CCI-induced thermal hyperalgesia and mechanical allodynia citeab.com. A key mechanistic finding is that this compound inhibits the CCI-induced upregulation of microglial and astrocytic immunohistochemical activation markers, as well as spinal TNF-α expression in these glial cells within the dorsal horn of the lumbar spinal cord citeab.com. This suggests a direct modulation of central nervous system glial cell activity in pain pathways.

Carrageenan-Induced Inflammation: While primarily an inflammatory model, carrageenan injection also induces nociceptive outcomes, making it relevant for pain studies. As previously mentioned, this compound produces significant anti-nociceptive effects in this model nih.govnih.govwaocp.orgwikipedia.org.

These analytical techniques provide microscopic insights into the tissue-level changes and cellular responses modulated by this compound in vivo.

Histopathological Analysis: This involves the microscopic examination of tissue sections to identify structural changes and cellular infiltration. In MSU-induced gouty arthritis, histopathological analysis revealed that this compound treatment effectively inhibited inflammatory cell infiltration in the synovial tissue of rat ankle joints nih.gov. Similarly, in carrageenan-induced inflammation models, histopathological observations demonstrated an improved inflammatory status of tissues with reduced neutrophil infiltration following this compound administration wikipedia.org.

Immunohistochemical Analysis: This technique is crucial for localizing and quantifying specific proteins and cellular markers within tissue sections.

In MSU-induced gouty arthritis, immunohistochemical analysis confirmed that this compound inhibited the upregulation of iNOS, COX-2, and c-Fos protein expression in the synovial tissue nih.govfishersci.no. It also demonstrated the attenuation of TGF-β1, MMP-9, cathepsin K, and TRAP protein expression, and was used to analyze CD117 for mast cell infiltration and degranulation thegoodscentscompany.com.

In carrageenan-induced inflammation, immunohistochemistry revealed the inhibition of iNOS, COX-2, VEGF, TNF-α, and PTEN protein expression in paw tissue, highlighting this compound's impact on key inflammatory mediators wikipedia.org.

In CCI-induced neuropathic pain, immunohistofluorescence was employed to show the inhibition of microglial and astrocytic activation markers and spinal TNF-α expression in the dorsal horn of the lumbar spinal cord, underscoring this compound's neuro-modulatory effects citeab.com.

Omics-Based Methodologies

Omics technologies provide a holistic view of biological systems by analyzing large sets of molecules, such as metabolites, RNA transcripts, and proteins taylorfrancis.com. This comprehensive analysis is particularly valuable for natural products, which often exhibit multi-component, multi-target, and multilevel interactions within biological systems acs.org. By integrating data from different omics platforms, researchers can gain a deeper understanding of how compounds like this compound exert their effects mdpi.comnih.govmdpi.com.

Metabolomics for Comprehensive Metabolite Profiling and Pathway Analysis

Metabolomics involves the large-scale study of metabolites within a biological system, providing a snapshot of the cellular metabolic state taylorfrancis.comresearchgate.net. For natural products such as this compound, metabolomics can be applied to comprehensively profile the metabolic changes induced in cells or organisms upon exposure to the compound nih.govresearchgate.netnih.gov. This approach allows for the systematic study of complex mixtures and can link chemical profiles to observed biological activities without necessarily isolating every active principle nih.gov.

Key analytical techniques employed in metabolomics include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which enable the identification and quantification of thousands of metabolites researchgate.netnih.govmdpi.com.

Detailed Research Findings (Conceptual Application for this compound):

In the context of this compound, metabolomics studies would aim to:

Identify altered metabolic pathways: By comparing the metabolome of treated cells/organisms with controls, researchers could pinpoint specific metabolic pathways (e.g., lipid metabolism, amino acid metabolism, energy pathways) that are perturbed by this compound. For instance, if this compound is involved in anti-inflammatory processes, metabolomics could reveal changes in eicosanoid pathways or oxidative stress markers thegoodscentscompany.comrsc.orgfrontiersin.org.

Profile endogenous metabolites: This involves identifying and quantifying changes in endogenous metabolites in response to this compound, providing clues about its mechanism of action or potential downstream effects nih.gov.

Characterize this compound's metabolic fate: While not directly about its mechanism of action on targets, metabolomics could also be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound itself, identifying its metabolites within biological systems mdpi.com.

Table 1: Illustrative Metabolomics Data for this compound Treatment (Hypothetical)

Metabolite ClassExample Metabolite (Hypothetical)Fold Change (Treated vs. Control)Pathway Implicated (Hypothetical)Analytical Technique
Fatty AcidsArachidonic Acid↓ 2.5Inflammation, Eicosanoid SynthesisLC-MS
Amino AcidsGlutathione↑ 1.8Oxidative Stress ResponseGC-MS
Sugars/CarbohydratesGlucose-6-phosphate↓ 1.2GlycolysisNMR
NucleotidesATP↔ 1.0Energy MetabolismLC-MS

Note: This table presents hypothetical data to illustrate the type of information generated by metabolomics studies. Actual research findings for this compound using these specific methods would populate such a table.

Transcriptomics and Proteomics for Gene and Protein Expression Analysis Related to this compound Activity

Transcriptomics and proteomics are crucial for understanding the molecular mechanisms by which natural products like this compound exert their biological effects at the gene and protein levels, respectively nih.govtaylorfrancis.com.

Transcriptomics involves the large-scale study of RNA transcripts, providing insights into gene expression patterns taylorfrancis.comdoi.org. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify genes whose expression is up- or down-regulated in response to this compound treatment. This can reveal the cellular signaling pathways and biological processes affected by the compound biorxiv.orgdoi.orgfrontiersin.orgrsc.org. High-throughput techniques like RNA sequencing (RNA-seq) are commonly used for this purpose doi.orgnih.gov.

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions taylorfrancis.comcreative-proteomics.com. Proteins are the primary functional molecules in cells, playing critical roles in metabolism and signaling pathways creative-proteomics.com. Proteomics can identify direct protein targets of natural products and quantify changes in protein expression or post-translational modifications following exposure to a compound acs.orgcreative-proteomics.combeilstein-journals.orgrsc.org. Mass spectrometry is a widely used technology in proteomics due to its high sensitivity and throughput creative-proteomics.com.

Detailed Research Findings (Conceptual Application for this compound):

For this compound, transcriptomics and proteomics studies would aim to:

Identify modulated gene expression: Transcriptomics could reveal specific genes and gene networks that are activated or suppressed by this compound, offering insights into its anti-inflammatory, analgesic, or anti-tumor activities thegoodscentscompany.comrsc.orgfrontiersin.orgdoi.orgfrontiersin.org. For example, if this compound affects inflammatory responses, transcriptomics might show changes in genes related to inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) expression, which have been linked to this compound's anti-inflammatory effects thegoodscentscompany.comfrontiersin.org.

Uncover protein targets and pathways: Proteomics could identify the specific proteins that directly interact with this compound or whose expression levels are altered by its presence creative-proteomics.combeilstein-journals.orgrsc.org. This is vital for understanding the compound's mechanism of action at a molecular level acs.orgcreative-proteomics.com. Techniques like thermal proteome profiling (TPP) or affinity purification coupled with mass spectrometry can be used to identify protein-ligand interactions acs.org.

Elucidate signaling cascades: By integrating transcriptomic and proteomic data, a more complete picture of the cellular signaling cascades affected by this compound can be constructed, from gene transcription to protein function rsc.org.

Table 2: Illustrative Transcriptomics and Proteomics Data for this compound Treatment (Hypothetical)

Omics TypeMolecular EntityExample (Hypothetical)Change (Treated vs. Control)Biological Process/Pathway (Hypothetical)Analytical Technique
TranscriptomicsGeneCOX2↓ (down-regulated)Inflammation, Prostaglandin SynthesisRNA-seq
TranscriptomicsGeneNOS2 (iNOS)↓ (down-regulated)Nitric Oxide Production, InflammationRNA-seq
ProteomicsProteinNF-κB subunit p65↓ (decreased activation/expression)Inflammatory SignalingMass Spectrometry
ProteomicsProteinApoptosis-related protein↑ (up-regulated)Apoptosis (if anti-tumor activity)Mass Spectrometry

Note: This table presents hypothetical data to illustrate the type of information generated by transcriptomics and proteomics studies. Actual research findings for this compound using these specific methods would populate such a table.

The integration of these omics approaches provides a powerful framework for deciphering the complex biological activities of natural products like this compound, enabling a more comprehensive understanding of their impact on cellular systems mdpi.comnih.govmdpi.comresearchgate.net.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

Despite the identification of Lemnalol as a natural product, the precise enzymatic machinery and genetic pathways governing its biosynthesis remain largely uncharacterized. This compound belongs to the sesquiterpenoid class, which are fifteen-carbon compounds derived from three isoprenoid units. smolecule.comctdbase.org Understanding the specific terpene synthases and subsequent modifying enzymes involved in its formation within marine soft corals is a critical area for future investigation. Such elucidation could pave the way for biotechnological production of this compound through metabolic engineering of host organisms, similar to efforts seen in the biosynthesis of other natural products like flavonoids and stilbenoids. nih.gov Research will likely involve genomic and transcriptomic analyses of this compound-producing soft corals to identify candidate genes encoding biosynthetic enzymes. This knowledge is essential for synthetic biology approaches aimed at sustainable and scalable production of the compound.

Exploration of Novel Target Interactions and Signaling Cascades

Current research has established that this compound exerts its anti-inflammatory and analgesic effects by inhibiting key pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various experimental models. nih.govsmolecule.comresearchgate.netnih.govmdpi.com It has also been shown to alleviate gouty arthritis by reducing leukocyte infiltration and modulating c-Fos protein expression, and to attenuate neuropathic pain by inhibiting TNF-α mediated responses in glial cells. thegoodscentscompany.comsmolecule.comresearchgate.netnih.govmdpi.com Furthermore, this compound modulates electrophysiological characteristics and calcium homeostasis in atrial myocytes and inhibits the NF-κB signaling pathway. researchgate.netnih.gov

Future research will focus on a more comprehensive exploration of this compound's molecular targets and the broader signaling cascades it influences. This includes investigating its interactions with other receptors, enzymes, and proteins beyond those currently identified. Given the complex nature of inflammatory and pain pathways, studies could delve into the involvement of other critical signaling molecules, such as those within the phosphatidylinositol-3-kinase (PI3K), Src-related tyrosine kinase, mitogen-activated protein kinase (MAPK), and phospholipase C (PLC) pathways, which are often implicated in inflammatory responses. mdpi.commdpi.com Identifying novel targets and understanding the full spectrum of affected signaling networks could uncover new therapeutic applications for this compound and its derivatives.

Table 1: Known Biological Targets and Pathways of this compound

Target/PathwayEffectAssociated Biological Activity
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expressionAnti-inflammatory, Analgesic
Cyclooxygenase-2 (COX-2)Inhibition of expressionAnti-inflammatory, Analgesic
c-Fos proteinModulation of expressionAlleviation of gouty arthritis
Leukocyte infiltrationInhibitionAlleviation of gouty arthritis
TNF-α mediated neuropathic painInhibition in activated microglia and astrocytesAnalgesic, Neuroprotective
NF-κB signaling pathwayInhibitionAnti-inflammatory
Calcium homeostasisModulation in atrial myocytesPotential anti-arrhythmic

Development of Advanced Synthetic Strategies for Complex Analogs

The chemical synthesis of this compound typically involves multi-step organic reactions, including Diels-Alder reactions to construct its core bicyclic structure, followed by functional group modifications. smolecule.com A significant future direction involves the development of advanced synthetic strategies to create complex analogs of this compound. These efforts are crucial for structure-activity relationship (SAR) studies, allowing researchers to systematically modify the compound's structure to enhance its potency, selectivity, or other desirable pharmacological properties. Strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS) offer frameworks for designing and synthesizing diverse natural product analogs. rsc.orgrsc.org Overcoming the existing bottlenecks in the organic synthesis of complex natural products will be key, potentially through the integration of computational chemistry and machine learning to predict the biological activity of designed molecules, thereby streamlining the analog discovery process. rsc.orgfrontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound's biology, from its biosynthesis to its mechanisms of action, the integration of multi-omics data is paramount. This approach involves combining data from genomics (genetic makeup), transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles). nih.govnih.gov By constructing integrated biological networks, such as co-expression networks, transcriptional regulatory networks, and protein interactome networks, researchers can unravel the intricate regulatory landscapes influenced by this compound or involved in its production. nih.govnih.gov This holistic view can identify novel biomarkers, predict off-target effects, and optimize production strains for higher yields of this compound or its desired analogs. The application of multi-omics approaches is increasingly recognized for its potential to accelerate the discovery and development of marine-derived bioactive compounds. mdpi.comresearchgate.net

Investigation of Ecological and Evolutionary Significance in Marine Bioprospecting

This compound's origin from marine soft corals highlights the vast potential of marine bioprospecting. thegoodscentscompany.comnih.govsmolecule.commedkoo.comresearchgate.netnih.govresearchgate.net Future research will delve deeper into the ecological and evolutionary significance of this compound in its natural environment. Understanding why these soft corals produce this compound – for instance, as a defense mechanism against predators, pathogens, or competitors – can provide insights into its biological functions and potential applications. Marine organisms have evolved to produce a diverse array of unique chemical compounds due to intense evolutionary pressures in their competitive environments. mdpi.com Investigating the evolutionary history of this compound's biosynthetic pathway and its distribution across different marine species can inform targeted bioprospecting efforts. The growing interest in deep-sea microbial life as a source of novel compounds further underscores the importance of ecological and evolutionary studies in identifying new marine genetic resources for drug discovery and other biotechnological applications. nih.govresearchgate.netacbio.org.zanaturalis.nlstockholmresilience.org

Q & A

Q. What are the primary pharmacological mechanisms of Lemnalol in anti-inflammatory and cardiovascular research?

this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory proteins such as iNOS and COX-2, as demonstrated in monosodium urate (MSU)-induced gouty arthritis models in rats. It also modulates calcium homeostasis in atrial myocytes by reversing lipopolysaccharide (LPS)-induced reductions in L-type calcium currents (ICa-L) and suppressing late sodium currents (INa-late), thereby stabilizing action potential duration (APD) .

Q. Which experimental models are most effective for studying this compound’s cardiovascular effects?

LPS-induced septic myocardial dysfunction models are widely used to investigate this compound’s antiarrhythmic properties. Electrophysiological techniques, such as patch-clamp recordings, are critical for measuring APD and ion currents (e.g., ICa-L, INa-late) in isolated atrial myocytes. These models replicate sepsis-induced arrhythmogenesis, allowing direct assessment of this compound’s ability to restore calcium homeostasis .

Q. How can researchers address contradictions in studies on this compound’s antiarrhythmic efficacy?

Contradictions may arise from differences in experimental conditions (e.g., septic vs. non-septic models). To resolve these, researchers should:

  • Compare results across models to identify context-dependent effects.
  • Validate findings using multiple endpoints (e.g., APD recovery, calcium overload reversal).
  • Replicate studies with standardized LPS doses and this compound concentrations .

Advanced Research Questions

Q. What molecular pathways underlie this compound’s inhibition of c-Fos in inflammatory arthritis?

this compound suppresses MSU-induced c-Fos protein expression in synovial tissue, potentially disrupting AP-1 transcription factor activity. This inhibition reduces matrix metalloproteinase production and pro-inflammatory cytokine secretion (e.g., IL-1β, TNF-α), which are critical in joint destruction. Detailed immunohistochemical analysis and gene silencing (e.g., siRNA for c-Fos) are recommended to confirm these pathways .

Q. How can researchers optimize this compound dosing in preclinical studies to balance efficacy and toxicity?

  • Use body surface area scaling to convert rodent doses to human-equivalent doses (e.g., 30 mg/kg in rats ≈ 4.8 mg/kg in humans).
  • Monitor adverse effects (e.g., gastrointestinal distress) and compare therapeutic indices with existing drugs like colchicine.
  • Conduct dose-response studies to identify the minimal effective dose (e.g., 15–30 mg/kg in rats) while avoiding toxic thresholds .

Q. What methodologies are recommended for assessing this compound’s impact on calcium homeostasis?

  • Patch-clamp electrophysiology : Quantify ICa-L and INa-late currents in atrial myocytes under LPS challenge.
  • Calcium imaging : Use fluorescent dyes (e.g., Fluo-4) to measure intracellular calcium transients.
  • NCX activity assays : Evaluate sodium-calcium exchanger function via isotopic flux measurements or voltage-sensitive dyes .

Data Analysis and Interpretation

Q. How should researchers statistically analyze electrophysiological data for this compound studies?

  • Report APD values (APD20, APD50, APD90) as mean ± SEM with paired t-tests for LPS vs. This compound-treated groups.
  • Use ANOVA for multi-group comparisons (e.g., control, LPS, LPS + this compound).
  • Specify significance thresholds (e.g., *p < 0.05) and avoid vague terms like “significant” without statistical backing .

Q. What strategies can resolve discrepancies in this compound’s efficacy across inflammation models?

  • Perform meta-analyses to identify model-specific variables (e.g., MSU vs. LPS-induced inflammation).
  • Validate protein expression changes (e.g., iNOS, COX-2) using Western blotting alongside functional assays (e.g., neutrophil infiltration counts) .

Research Best Practices

Q. How to ensure rigor in this compound’s structural characterization?

  • Adhere to IUPAC nomenclature for compound naming (e.g., tricyclic diterpene structure).
  • Provide full spectral data (NMR, MS) and physicochemical properties (melting point, solubility) in supplementary materials .

Q. What ethical considerations apply to in vivo studies with this compound?

  • Obtain institutional animal care committee approval.
  • Monitor humane endpoints (e.g., pain scoring in arthritis models) and report mortality rates transparently .

Q. Tables for Key Findings

Study Focus Key Parameter This compound Effect Reference
AntiarrhythmicAPD90 (ms)Restored from 45.2 ± 2.1 (LPS) to 78.3 ± 3.5
Anti-inflammatoryNeutrophil InfiltrationReduced by 62% vs. MSU control
Calcium HomeostasisICa-L Density (pA/pF)Increased from 3.1 ± 0.2 (LPS) to 6.8 ± 0.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lemnalol
Reactant of Route 2
Lemnalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.